Cryolite

Description

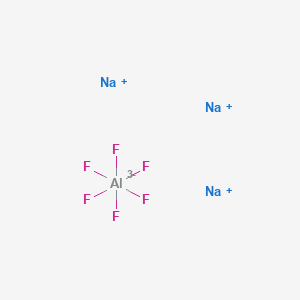

Trisodium hexafluoroaluminate is an inorganic sodium salt and a perfluorometallate salt. It contains a hexafluoroaluminate(3-).

Properties

IUPAC Name |

trisodium;hexafluoroaluminum(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Al-3](F)(F)(F)(F)F.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3AlF6, AlF6Na3 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cryolite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cryolite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872955 | |

| Record name | Aluminum trisodium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.941265 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium aluminum fluoride appears as an odorless white solid or powder. mp: 1291 °C. Density: 2.95 g/cm3. Dust irritates the eyes and skin; inhaled dust irritates the nose, mouth and lungs. Insoluble in water. Synthesized by fusion of sodium fluoride and aluminum fluoride as a electrolyte in the reduction of alumina to aluminum metal. Occurs in nature as the mineral cryolite. Aqueous suspensions of powdered sodium aluminum fluoride are used as insecticides., Other Solid, Colorless to white (but may also be other colors) solid; [CHEMINFO], CRYSTALS OR AMORPHOUS POWDER., Colorless to dark odorless solid. [pesticide] [Note: Loses color on heating.] | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cryolite (Na3(AlF6)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aluminum fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.04 % (NIOSH, 2023), SOL IN DILUTE ALKALI, SOL IN FUSED ALUMINUM, FERRIC SALTS, INSOL IN ALCOHOL, Sol in concentrated sulfuric acid, For more Solubility (Complete) data for ALUMINUM SODIUM FLUORIDE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.042 (very poor), 0.04% | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.9 (NIOSH, 2023) - Denser than water; will sink, 2.95 g/cu cm, 2.95 g/cm³, 2.90 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), No detectable vapor pressure, 0 mmHg (approx) | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MONOCLINIC CRYSTALS (NATURAL PRODUCT); AMORPHOUS POWDER (SYNTHETIC PRODUCT), Snow-white, semi-opaque masses, vitreous fracture. Monoclinic crystals with cubic habit, perfect cleavage. The natural form may be colored reddish or brown or even black, but loses this discoloration on heating. | |

CAS No. |

15096-52-3, 13775-53-6 | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cryolite (Na3(AlF6)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum trisodium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYOLITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZIS914RQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1832 °F (NIOSH, 2023), 960-1027 °C, Melting point: 1009-1012 °C; heat of formation: -3297 kJ/mol; heat of fusion: 225 kJ/mol at 1012 °C; refractive index: 1.339; vapor pressure: 253 Pa at 1000 °C. /from table/, 1009 °C, 1832 °F | |

| Record name | SODIUM ALUMINUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM SODIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1548 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CRYOLITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1565 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium aluminum fluoride (as F) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0559.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Unveiling Cryolite: A Technical Chronicle of a Mineral That Shaped Modern Industry

For Immediate Release

IVIGTUT, Greenland – This technical guide delves into the rich history and scientific discovery of cryolite, a mineral once pivotal to the dawn of the aluminum age. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound's journey from an obscure Greenlandic stone to a cornerstone of industrial chemistry. The guide presents detailed quantitative data, outlines key experimental protocols from its storied past, and visualizes the intricate processes that unlocked its potential.

Discovery and Early History

This compound, with the chemical formula Na₃AlF₆ (sodium hexafluoroaluminate), was first brought to the attention of the scientific community in 1798 by Danish veterinarian and physician Peder Christian Abildgaard.[1] He described the mineral from samples obtained in Greenland. The name "this compound" is derived from the Greek words 'kryos' (frost) and 'lithos' (stone), an allusion to its ice-like appearance.[1] The indigenous people of Greenland had long known of the mineral, using it for various purposes.[2]

The only commercially viable deposit of this compound was discovered in 1806 by the German mineralogist Karl Ludwig Giesecke at Ivigtut on the southwest coast of Greenland.[1][3] This deposit would remain the world's primary source of natural this compound until its commercial depletion in 1987.[1][2][4] Mining operations at Ivigtut commenced in 1854 and played a significant role in the local and global economy for over a century.[2][5]

Physicochemical Properties of this compound

This compound exhibits a unique set of physical and chemical properties that were crucial to its industrial applications. It is a glassy, colorless to white mineral, though it can sometimes be reddish or brownish.[4][6] One of its most remarkable characteristics is its low refractive index (approximately 1.338), which is very close to that of water, making it seem to disappear when immersed.[4][6][7]

| Property | Value |

| Chemical Formula | Na₃AlF₆ |

| Molecular Weight | 209.94 g/mol |

| Elemental Composition | Sodium (Na): 32.85%, Aluminum (Al): 12.85%, Fluorine (F): 54.30% |

| Crystal System | Monoclinic |

| Mohs Hardness | 2.5 - 3 |

| Specific Gravity | 2.95 - 3.0 |

| Melting Point | 1012 °C (1285 K) |

| Solubility | Insoluble in water; Soluble in concentrated sulfuric acid and aluminum chloride solutions.[1][4] |

| Appearance | Glassy, colorless to white, reddish, brownish |

Table 1: Key Physicochemical Properties of this compound

Historical Experimental Protocols

Early Analysis of this compound

The precise elemental composition of this compound was determined through the pioneering analytical work of chemists in the 19th century. While the exact, step-by-step protocols of the earliest analyses are not extensively documented in readily available sources, the methods of the time relied heavily on gravimetric and titrimetric techniques.

Reconstructed General Protocol for 19th-Century Mineral Analysis (based on common practices):

-

Sample Preparation: A pure sample of this compound would be finely ground to a powder to ensure complete reaction.

-

Fusion: The powdered mineral would be mixed with a flux (e.g., sodium carbonate) and heated to a high temperature in a crucible. This process, known as fusion, would break down the stable this compound structure and convert the elements into soluble forms.

-

Dissolution: The fused mass would then be dissolved in an appropriate acid, such as hydrochloric acid.

-

Gravimetric Determination of Aluminum: Aluminum would be precipitated from the solution as aluminum hydroxide (B78521) (Al(OH)₃) by the addition of a base like ammonia. The precipitate would be carefully filtered, washed, dried, and then ignited to form aluminum oxide (Al₂O₃). The mass of the resulting oxide would be used to calculate the percentage of aluminum in the original sample.

-

Determination of Sodium: Sodium content could be determined by precipitating it as a complex salt, such as sodium zinc uranyl acetate, which could then be filtered, dried, and weighed.

-

Determination of Fluorine: The determination of fluorine was particularly challenging for 19th-century chemists. One common method involved the precipitation of fluoride (B91410) as calcium fluoride (CaF₂) by adding a soluble calcium salt. The resulting precipitate would be collected, dried, and weighed.

Thomsen's Soda Process (c. 1850s)

Before its pivotal role in aluminum production, Danish chemist Julius Thomsen developed a process to manufacture soda (sodium carbonate) from this compound.[8] This process represented one of the earliest industrial uses of the mineral.

Chemical Reaction for Thomsen's Soda Process:

The core of the process involved the decomposition of this compound with calcium carbonate (chalk) or calcium hydroxide (slaked lime) at high temperatures.

-

2Na₃AlF₆ + 6Ca(OH)₂ → 12NaF + 2Al(OH)₃ + 6CaF₂

-

12NaF + 6CO₂ + 6H₂O → 12NaHCO₃ + 12HF

-

2NaHCO₃ (heated) → Na₂CO₃ + H₂O + CO₂

Simplified Experimental Protocol:

-

Finely ground this compound was mixed with calcium carbonate.

-

The mixture was heated in a furnace.

-

The resulting product was leached with water to dissolve the sodium fluoride.

-

Carbon dioxide was bubbled through the sodium fluoride solution to precipitate sodium bicarbonate.

-

The sodium bicarbonate was then heated to produce sodium carbonate (soda ash).

The Hall-Héroult Process (1886)

The most significant application of this compound was realized in 1886 with the independent and near-simultaneous invention of an electrolytic process for aluminum production by American chemist Charles Martin Hall and French chemist Paul Héroult.[6][9][10][11][12][13][14] This process, now known as the Hall-Héroult process, made the large-scale production of affordable aluminum possible.

The genius of the Hall-Héroult process lies in using molten this compound as a solvent for alumina (B75360) (aluminum oxide, Al₂O₃). Alumina has a very high melting point (over 2000°C), making its direct electrolysis impractical. However, dissolved in molten this compound, the melting point of the electrolyte is lowered to around 950-1000°C, and the solution becomes an effective conductor of electricity.[4][15]

Fundamental Principles of the Hall-Héroult Process:

-

Electrolyte: A molten solution of alumina (Al₂O₃) in this compound (Na₃AlF₆). Additives like aluminum fluoride (AlF₃) can be used to further lower the melting point.[11][15]

-

Anode: Carbon electrodes.

-

Cathode: The carbon lining of the electrolytic cell.

-

Electrolysis Reactions:

-

At the cathode: Al³⁺ + 3e⁻ → Al (l)

-

At the anode: 2O²⁻ + C(s) → CO₂(g) + 4e⁻

-

-

Overall Reaction: 2Al₂O₃ + 3C → 4Al + 3CO₂

Experimental Setup (based on original patents and descriptions):

-

Crucible: A carbon-lined steel shell served as the cathode.

-

Electrodes: Carbon anodes were suspended in the crucible.

-

Electrolyte Preparation: this compound was placed in the crucible and melted by passing an electric current through it to generate heat.

-

Alumina Addition: Alumina was then dissolved in the molten this compound.

-

Electrolysis: A direct current was passed through the molten electrolyte, causing molten aluminum to be deposited at the bottom of the crucible (the cathode).

-

Product Collection: The molten aluminum, being denser than the this compound bath, would collect at the bottom and could be periodically tapped off.

Visualizing the Processes

To better understand the logical flow and relationships within the historical context of this compound's discovery and application, the following diagrams have been generated using the DOT language.

References

- 1. Paul-Louis-Toussaint Héroult | Inventor, Electrolysis, Aluminum | Britannica [britannica.com]

- 2. smithsonianmag.com [smithsonianmag.com]

- 3. Eclipse Metals to acquire unique historical this compound mine in Greenland - International Mining [im-mining.com]

- 4. wcsecure.weblink.com.au [wcsecure.weblink.com.au]

- 5. mindat.org [mindat.org]

- 6. The Aluminum Smelting Process Explained | HARBOR [harboraluminum.com]

- 7. A Brief History of Elemental Analysis - Artemis Analytical [artemis-analytical.com]

- 8. Aluminum Production -- the Hall - Héroult Process -- Electrolysis of Aluminum Fluoride [fluoride-history.de]

- 9. acs.org [acs.org]

- 10. Charles Martin Hall | Research Starters | EBSCO Research [ebsco.com]

- 11. Hall-Héroult process | Research Starters | EBSCO Research [ebsco.com]

- 12. Primary Production 101 | The Aluminum Association [aluminum.org]

- 13. Oberlin College | 175th Anniversary [www2.oberlin.edu]

- 14. rinconeducativo.org [rinconeducativo.org]

- 15. Hall–Héroult process - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Cryolite Deposits of Greenland

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural cryolite deposit at Ivittuut (formerly Ivigtut), Greenland, represents a unique geological occurrence of immense historical and industrial significance. For over a century, this deposit was the world's only commercial source of this compound (Na₃AlF₆), a mineral crucial for the electrolytic production of aluminum.[1][2][3] While the mine ceased operations in 1987, the deposit's distinct geology, complex mineralogy, and the ongoing evaluation of its potential for other critical elements, such as rare earth elements (REE), continue to make it a subject of considerable interest to the scientific community.[4] This technical guide provides a comprehensive overview of the Ivittuut this compound deposit, focusing on its geological setting, mineralogical composition, and the scientific methodologies used in its analysis.

Geological Setting and Formation

The Ivittuut this compound deposit is situated in the Gardar Province of South Greenland, a Mid-Proterozoic continental rift zone.[5][6] The deposit is hosted within a small, cylindrical granite intrusion, dated to approximately 1248 ± 25 million years ago, which intrudes into older granodioritic gneiss of the Ketilidian mobile belt.[5] The formation of this unique deposit is attributed to a complex interplay of magmatic and hydrothermal processes.

The prevailing theory suggests that a highly evolved, fluorine-rich granitic magma became trapped in the roof zone of the intrusion.[5][6] As the magma cooled and crystallized, the volatile and fluorine-rich fluids were concentrated.[7] This led to the separation of a volatile-rich phase from the silicate (B1173343) melt, which was exceptionally enriched in sodium, aluminum, and fluorine. This fluid, through a combination of magmatic and hydrothermal processes, is believed to be the primary agent for the deposition of the massive this compound body.[7]

The formation can be conceptualized through the following signaling pathway:

Mineralogy and Zonation of the Deposit

The Ivittuut deposit is a zoned mineral body, characterized by distinct mineral assemblages. The main this compound ore body, which yielded approximately 3.8 million tonnes of crude ore, had a complex and heterogeneous composition.[2][4] Below the main this compound body lies a significant quartz zone, which is in turn underlain by the host granite. The deposit itself is broadly divided into several key zones:

-

Siderite-Cryolite Zone: This was the most voluminous part of the ore body and consisted of a matrix of this compound with significant amounts of siderite (FeCO₃) and various sulfides.[8]

-

Pure this compound Zone: A lens of nearly pure, white, coarse-grained this compound was found intercalated with the siderite-cryolite.[9]

-

Fluorite-Cryolite Zone: This zone was enriched in fluorite (CaF₂) and also contained topaz, K-mica, and other aluminofluorides.[9][10]

-

Fluorite-Topaz Zone: Located beneath the fluorite-cryolite zone, this unit was predominantly composed of fluorite and topaz.[11]

-

Siderite-Quartz Unit: A large unit rich in siderite and quartz is found underlying the main this compound-bearing zones.[11]

The following diagram illustrates the generalized zonation of the Ivittuut deposit prior to mining:

Quantitative Data Presentation

The following tables summarize the available quantitative data on the composition of the Ivittuut deposit and associated materials.

Table 1: Average Mineralogical Composition of the Main this compound Ore Body

| Mineral | Formula | Percentage (%) |

| This compound | Na₃AlF₆ | 58 |

| Siderite | FeCO₃ | 25 |

| Fluorite | CaF₂ | 8 |

| Quartz | SiO₂ | 8 |

| Sulfides (mainly Sphalerite and Galena) | (Zn,Fe)S, PbS | 2 |

Source: GGU Open File Series 91/4[8]

Table 2: Chemical Composition of Siderite from the Ivittuut Deposit

| Oxide | Percentage (%) |

| FeO | 58.6 |

| MnO | 2.0 |

| MgO | <0.1 |

| CaO | <0.1 |

| SiO₂ | <0.1 |

| SO₂ | <0.1 |

Source: ResearchGate, citing an in-house siderite reference material from CRPG[7]

Table 3: Recent REE Analysis of Historical Drill Cores from the Ivittuut Project Area

| Location | Sample Type | Total Rare Earth Oxides (TREO) |

| Ivittuut mine precinct | Fluorite-bearing core | 536.6 ppm |

| Grønnedal-Ika | Carbonatite | up to 22,695 ppm |

Source: Eclipse Metals (ASX: EPM) announcements

Table 4: High-Purity Quartz Analyses from the Ivittuut Pit Area

| Sample | SiO₂ Percentage (%) |

| 1 | 99.7 |

| 2 | 99.39 |

| 3 | 99.65 |

| 4 | 99.12 |

Source: The Assay, reporting on Eclipse Metals' findings

Experimental Protocols

Historical Analytical Methods (General Overview)

Historically, the analysis of this compound ore likely involved a combination of wet chemical methods. These would have included:

-

Gravimetric Analysis: For the determination of major components like aluminum and silica.

-

Titrimetric Analysis: For quantifying elements like iron in siderite and calcium in fluorite.

-

Fire Assay: Potentially used for the determination of precious metals like silver, which were known to be associated with the galena in the deposit.

Modern Analytical Techniques

Recent re-analysis of historical drill cores from the Ivittuut project has employed modern, high-precision analytical techniques.

Experimental Workflow for Modern Geochemical Analysis:

Key Modern Experimental Protocols Cited:

-

ME-ICP06: This is a code for a specific analytical package likely involving Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) following a multi-acid digestion. This technique is highly sensitive and suitable for the determination of a wide range of trace elements, including the rare earth elements.

-

ME-XRF26: This code likely refers to an X-ray Fluorescence (XRF) analysis package. XRF is a non-destructive technique used for the determination of major and minor element concentrations, typically as oxides.

-

MEMS81: This code could refer to a multi-element analysis package using ICP-MS, possibly with a specific focus on a broad suite of elements.

Conclusion

The natural this compound deposit at Ivittuut, Greenland, remains a significant geological anomaly. Its unique formation from a fluorine-supersaturated granitic system resulted in a complexly zoned ore body with a distinct mineralogy. While the primary this compound resource has been exhausted, the remaining mineral potential, including high-purity quartz and notable concentrations of rare earth elements in the surrounding carbonatites, warrants continued scientific investigation. The application of modern analytical techniques to historical samples is shedding new light on the full extent of mineralization at this remarkable location, ensuring its continued relevance in the fields of geology, geochemistry, and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Eclipse Metals to acquire unique historical this compound mine in Greenland - International Mining [im-mining.com]

- 3. eng.geus.dk [eng.geus.dk]

- 4. wcsecure.weblink.com.au [wcsecure.weblink.com.au]

- 5. 2dgf.dk [2dgf.dk]

- 6. jsjgeology.net [jsjgeology.net]

- 7. researchgate.net [researchgate.net]

- 8. data.geus.dk [data.geus.dk]

- 9. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 10. 2dgf.dk [2dgf.dk]

- 11. eclipsemetals.com.au [eclipsemetals.com.au]

A Comparative Analysis of Natural and Synthetic Cryolite: Properties and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryolite, a sodium hexafluoroaluminate (Na₃AlF₆), is a critical mineral primarily utilized as a flux in the electrolytic production of aluminum. Historically, the sole commercially viable source of natural this compound was a large deposit in Ivigtut, Greenland, which has since been depleted.[1] This scarcity has necessitated the large-scale industrial synthesis of this compound to meet global demand. While chemically identical, natural and synthetic this compound can exhibit differences in purity, impurity profiles, and physical form, which are important considerations for their various industrial applications. This guide provides a detailed technical comparison of their properties, outlines the experimental protocols for their characterization, and illustrates key processes and relationships.

Core Properties: A Comparative Summary

The fundamental physical and chemical properties of natural and synthetic this compound are largely identical due to their shared chemical formula. However, variations can arise from the presence of impurities in the natural mineral and the controlled conditions of industrial synthesis.

Table 1: Comparison of General and Physical Properties

| Property | Natural this compound | Synthetic this compound | Data Source(s) |

| Chemical Formula | Na₃AlF₆ | Na₃AlF₆ | [2] |

| Molecular Weight | 209.94 g/mol | 209.94 g/mol | [3] |

| Appearance | Glassy, colorless, white, reddish, brownish to gray-black prismatic crystals.[4] Can be transparent to translucent.[4] | Fine white crystalline powder or granular material.[2] | [2][4] |

| Crystal System | Monoclinic | Monoclinic | [5] |

| Melting Point | 1012 °C (1285 K) | ~1000-1025 °C | [4] |

| Density | 2.95 - 3.0 g/cm³ | 2.95 - 3.05 g/cm³ | [4] |

| Mohs Hardness | 2.5 - 3 | Not typically specified, but similar to natural due to identical crystal structure. | [4] |

| Refractive Index | nα = 1.3385 - 1.339, nβ = 1.3389 - 1.339, nγ = 1.3396 - 1.34 | Not typically specified, but similar to natural. | [5] |

| Solubility in Water | Insoluble/Slightly Soluble | Slightly soluble | [6] |

Purity and Compositional Analysis

The most significant distinction between natural and synthetic this compound lies in their purity and the nature of their impurities. Natural this compound's composition is dictated by its geological formation, while synthetic this compound's purity is a function of the manufacturing process.

Table 2: Comparison of Purity and Typical Impurities

| Aspect | Natural this compound | Synthetic this compound | Data Source(s) |

| Typical Purity | Variable, dependent on the specific deposit and processing. | High purity, typically ≥97.0%. Purity can be controlled during manufacturing. | [3] |

| Common Impurities | Siderite, quartz, galena, sphalerite, chalcopyrite, fluorite, topaz, and K-mica.[7] May also contain iron and calcium.[5] | Unreacted raw materials (e.g., sodium carbonate, aluminum hydroxide), by-products like silicon dioxide (SiO₂), and trace amounts of iron. | [3][8] |

Origin and Production Methodologies

The pathways from raw material to industrial use for natural and synthetic this compound are fundamentally different. Natural this compound is a product of geological processes and mining, whereas synthetic this compound is the result of controlled chemical reactions.

Natural this compound: Geological Formation and Extraction

Natural this compound was formed in a unique geological setting within a granite intrusion in Ivigtut, Greenland.[1] The deposit is believed to have formed from highly fractionated, fluorine-rich fluids during a late-stage magmatic-hydrothermal process.[9] The extraction process involved open-pit mining of the ore, followed by crushing, grading, and shipping.[10]

Synthetic this compound: Industrial Synthesis

The depletion of natural this compound reserves led to the development of several industrial synthesis methods. A common method involves the reaction of hydrofluoric acid with aluminum hydroxide (B78521) and sodium carbonate or sodium hydroxide.

A generalized reaction is: 6HF + Al(OH)₃ + 3NaOH → Na₃AlF₆ + 6H₂O

Another prevalent industrial method utilizes fluorosilicic acid (H₂SiF₆), a byproduct from phosphate (B84403) fertilizer production.[8][11]

Experimental Protocols

Characterization of this compound relies on standard analytical techniques to determine its physical and chemical properties.

Determination of Melting Point

Methodology: The melting point of this compound is determined using a high-temperature melting point apparatus or by differential scanning calorimetry (DSC).[12]

-

Capillary Method: A small, powdered sample is packed into a capillary tube.[13][14] The tube is placed in a calibrated heating block or oil bath.[14] The temperature is increased at a controlled rate.[15] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[14]

-

Differential Scanning Calorimetry (DSC): A sample is heated alongside a reference material at a constant rate. The difference in heat flow required to maintain both at the same temperature is measured. A sharp endothermic peak indicates the melting point.[12] This method is highly accurate for pure substances.

Analysis of Crystal Structure

Methodology: X-ray Diffraction (XRD) is the standard method for determining the crystal structure of this compound and identifying crystalline phases.[16][17]

-

A powdered sample of this compound is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern, with its characteristic peak positions and intensities, is compared to a standard reference pattern for this compound (e.g., from the International Centre for Diffraction Data - ICDD) to confirm its identity and crystal structure.[18] XRD can also identify crystalline impurities.[19]

Determination of Chemical Composition and Purity

Methodology: A combination of spectroscopic and wet chemical methods is used to determine the elemental composition and purity of this compound.

-

X-ray Fluorescence (XRF) Spectroscopy: This is a non-destructive technique used for elemental analysis. The sample is irradiated with high-energy X-rays, causing it to emit characteristic secondary (or fluorescent) X-rays.[12] The energy of these X-rays identifies the elements present, and their intensity provides quantitative data on their concentration.[12] It is particularly useful for detecting major elements and heavier impurities.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining trace and ultra-trace element concentrations.[12] The this compound sample is first dissolved in acid. The resulting solution is introduced into an argon plasma, which atomizes and ionizes the sample. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of impurities.[12]

-

Gravimetric and Titrimetric Analysis: These classic wet chemistry techniques can be used to quantify major components. For instance, fluoride (B91410) can be precipitated as calcium fluoride (CaF₂) and weighed (gravimetry).[12] Aluminum can be determined by complexometric titration with EDTA.[12]

Visualizations

Synthetic this compound Production Workflow

The following diagram illustrates a common pathway for the industrial synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound from common chemical precursors.

Natural vs. Synthetic this compound: Path to Industrial Use

This diagram contrasts the lifecycle from origin to application for both types of this compound.

Caption: Comparison of the supply chain for natural versus synthetic this compound.

Logical Comparison of Key Properties

This diagram highlights the core differences between the two forms of this compound.

Caption: A logical diagram contrasting the defining characteristics of natural and synthetic this compound.

References

- 1. jsjgeology.net [jsjgeology.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 15096-52-3 Kryolith [sigmaaldrich.com]

- 4. geologypage.com [geologypage.com]

- 5. mindat.org [mindat.org]

- 6. This compound | AlF6.3Na | CID 16693908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 8. US4251501A - Process of preparing high purity this compound from fluoride solution containing dissolved silica - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Ivittuut this compound mine [ecos.au.dk]

- 11. Summary of Common Melting Point Methods for this compound Production at Home and Abroad-Jinshengwei [sodiumthis compound.com]

- 12. How can the purity of this compound be determined? - Blog [acefertilizer.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Synthesis of this compound (Na3AlF6) from Secondary Aluminum Dross Generated in the Aluminum Recycling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mro.massey.ac.nz [mro.massey.ac.nz]

Cryolite: A Comprehensive Technical Analysis of its Composition and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mineral cryolite, focusing on its fundamental chemical composition and intricate crystal structure. This compound, a sodium hexafluoroaluminate (Na₃AlF₆), is a critical component in various industrial processes, most notably in the electrolytic production of aluminum.[1][2] While its large-scale natural deposits have been depleted, synthetic this compound remains indispensable.[1][3] This document serves as a detailed reference for professionals requiring a thorough understanding of this unique halide mineral.

Chemical Composition

This compound is an inorganic compound with the chemical formula Na₃AlF₆.[1][3][4][5][6] It is a salt of sodium and the hexafluoroaluminate anion ([AlF₆]³⁻).[3][7] The elemental composition of pure this compound is summarized in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage by Weight |

| Sodium | Na | 22.99 | 68.97 | 32.85% |

| Aluminum | Al | 26.98 | 26.98 | 12.85% |

| Fluorine | F | 19.00 | 114.00 | 54.30% |

| Total | Na₃AlF₆ | 209.95 | 100.00% |

Table 1: Elemental Composition of this compound (Na₃AlF₆). Data sourced from Mindat and the Mineralogy Database.[4][8]

Common impurities found in natural this compound samples can include iron (Fe) and calcium (Ca).[8]

Crystallographic and Physical Properties

This compound crystallizes in the monoclinic crystal system at room temperature.[1][3][8] This is referred to as the α-phase.[7] At temperatures above approximately 823 K (550 °C), it undergoes a phase transition to a face-centered cubic β-phase.[7] The detailed crystallographic and physical properties are presented below.

| Property | Value |

| Crystal System | Monoclinic[1][3][8] |

| Space Group | P2₁/n[1][4][7][8] |

| Lattice Parameters | a = 7.7564(3) Å, b = 5.5959(2) Å, c = 5.4024(2) Å, β = 90.18°[1][8] |

| Mohs Hardness | 2.5 - 3[1][3] |

| Specific Gravity | 2.95 - 3.0 g/cm³[1][3] |

| Refractive Index | nα = 1.3385–1.339, nβ = 1.3389–1.339, nγ = 1.3396–1.34[1] |

| Luster | Vitreous to greasy, can be pearly[1][8] |

| Color | Colorless, white, brownish, reddish, and rarely black[1][8] |

| Streak | White[8] |

| Cleavage | None observed, but exhibits parting on {001} and {110}[1][8] |

Table 2: Crystallographic and Physical Properties of this compound.

Crystal Structure

The crystal structure of this compound is a double perovskite.[7] It consists of [AlF₆]³⁻ octahedra, with aluminum at the center and fluorine atoms at the vertices. These octahedra are linked at the corners. The sodium ions occupy two distinct crystallographic sites within the structure. One set of sodium ions (Na1) is six-fold coordinated by fluorine atoms, while the other set (Na2) is eight-fold coordinated.[7] This arrangement is crucial for its physical and chemical properties.

Structural Visualization

The following diagram illustrates the fundamental structural unit of this compound, showcasing the coordination of the aluminum and sodium ions by fluorine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - CAMEO [cameo.mfa.org]

- 3. This compound - Properties, Structure, Uses, Types and Extraction [vedantu.com]

- 4. This compound Mineral Data [webmineral.com]

- 5. This compound | AlF6.3Na | CID 16693908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 15096-52-3: this compound | CymitQuimica [cymitquimica.com]

- 7. The structure and vibrational spectroscopy of this compound, Na3AlF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mindat.org [mindat.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cryolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cryolite (sodium hexafluoroaluminate, Na₃AlF₆). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where a thorough understanding of this unique inorganic compound is essential.

Physical Properties of this compound

This compound exhibits a range of distinct physical properties that are critical for its identification and industrial applications. A summary of these quantitative properties is provided in Table 1.

Table 1: Quantitative Physical Properties of this compound

| Property | Value |

| Melting Point | 1012 °C (1285 K)[1] |

| Density | 2.95 - 3.0 g/cm³[1][2][3][4] |

| Mohs Hardness | 2.5 - 3[1][2][3][4] |

| Refractive Index | nα = 1.3385–1.339, nβ = 1.3389–1.339, nγ = 1.3396–1.34[1] |

| Crystal System | Monoclinic[1][3] |

| Color | Colorless to white, can also be brownish, reddish, or black[1] |

| Luster | Vitreous (glassy) to greasy, pearly on cleavage surfaces[1] |

| Transparency | Transparent to translucent[1][2] |

Chemical Properties of this compound

This compound's chemical behavior is largely defined by its ionic structure and the presence of the hexafluoroaluminate complex ion. Key chemical properties are summarized in Table 2.

Table 2: Quantitative Chemical Properties of this compound

| Property | Description |

| Chemical Formula | Na₃AlF₆[2][3] |

| Molar Mass | 209.94 g/mol [2] |

| Solubility in Water | Very slightly soluble. One source indicates it is practically insoluble[1][2], while another gives a value of 0.42 g/L at 25°C[5]. The powder can become almost invisible in water due to its low refractive index, which is close to that of water[1][2]. |

| Reactivity with Acids | Soluble in concentrated sulfuric acid with the evolution of hydrogen fluoride (B91410) (HF) gas[1][6]. It can react with strong acids to break down and release hydrofluoric acid[7]. |

| Reactivity with Bases | Decomposed by boiling with aqueous alkali hydroxides or aqueous calcium hydroxide[8]. In a basic solution, the hydrolysis of the [AlF₆]³⁻ ion is enhanced[7]. |

| Thermal Stability | Stable under normal conditions[2]. It melts at 1012 °C and is a key component in high-temperature industrial processes[1]. |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below.

The melting point of this compound can be determined using the capillary method with a high-temperature melting point apparatus.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample should be well-compacted.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and controlled rate.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance like this compound, this range should be narrow.

The density of a this compound sample can be determined using the principle of water displacement.

-

Mass Measurement: The mass of a pure this compound specimen is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume is recorded. The this compound sample is then carefully submerged in the water, and the new water level is recorded. The difference between the final and initial volumes represents the volume of the this compound sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume.

The Mohs hardness is determined by a scratch test against minerals of a known hardness.

-

Reference Minerals: A set of standard minerals from the Mohs hardness scale (1-10) is used.

-

Scratch Test: An attempt is made to scratch a fresh surface of the this compound sample with a sharp point of each reference mineral.

-

Observation: If a reference mineral scratches the this compound, the this compound is softer than that mineral. If the this compound scratches the reference mineral, it is harder. By bracketing the hardness between two reference minerals, the Mohs hardness of this compound can be determined to be between 2.5 and 3.

The refractive index of this compound can be determined by the immersion method using a polarizing microscope and a set of calibrated refractive index oils.

-

Sample Preparation: A small amount of crushed this compound fragments is placed on a microscope slide.

-

Immersion: A drop of a refractive index oil with a known refractive index is added to the fragments, and a cover slip is placed on top.

-

Microscopic Observation: The slide is viewed under a microscope. By slightly raising or lowering the microscope's focus, a bright line (the Becke line) will appear to move into the substance with the higher refractive index.

-

Matching: This process is repeated with different refractive index oils until the Becke line disappears, indicating that the refractive index of the oil and the this compound are the same. Since this compound is biaxial, this procedure is performed with polarized light to determine the different refractive indices (nα, nβ, nγ).

The solubility of this compound in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solid.

-

Saturation: An excess amount of finely powdered this compound is added to a known volume of deionized water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Calculation: The solubility is then calculated in grams per liter (g/L) of water.

The reaction of this compound with a strong acid can be observed through a simple qualitative experiment.

-

Sample Preparation: A small sample of powdered this compound is placed in a test tube.

-

Acid Addition: A few drops of concentrated sulfuric acid are carefully added to the test tube.

-

Observation: The mixture is observed for any signs of a chemical reaction, such as the evolution of a gas. In the case of this compound and concentrated sulfuric acid, the formation of hydrogen fluoride gas will occur, which is highly corrosive and toxic, requiring this experiment to be performed in a fume hood with appropriate safety precautions.

The crystal structure of this compound is determined using X-ray diffraction.

-

Sample Preparation: A fine powder of a pure this compound sample is prepared.

-

XRD Analysis: The powdered sample is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the sample.

-

Data Collection: The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, with its characteristic peaks at specific 2θ angles, is compared to standard diffraction patterns in a database (such as the ICDD) to confirm the identity and crystal structure of the material. The positions and intensities of the peaks can be used to determine the unit cell parameters of the monoclinic crystal system of this compound.

Core Industrial Application: The Hall-Héroult Process

This compound's most significant industrial application is in the production of aluminum via the Hall-Héroult process. Its unique properties are indispensable for the economic feasibility of this electrometallurgical technique.

The diagram below illustrates the logical relationship of this compound's properties within the Hall-Héroult process.

Caption: Role of this compound in the Hall-Héroult Process.

This flowchart demonstrates that this compound's ability to lower the melting point of alumina, act as a solvent, and form a conductive electrolyte are all critical inputs for the successful and economic operation of the Hall-Héroult process for aluminum production.

References

- 1. nevadamining.org [nevadamining.org]

- 2. msaweb.org [msaweb.org]

- 3. maine.gov [maine.gov]

- 4. Determination of the Complex Index of Refraction of Rocks and Minerals [opg.optica.org]

- 5. thutamdoan.weebly.com [thutamdoan.weebly.com]

- 6. Aluminium Smelting Process Flow Chart - KMC Aluminium [kmcaluminium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

thermodynamic properties of molten cryolite

An In-depth Technical Guide on the Thermodynamic Properties of Molten Cryolite

Introduction

Molten this compound (Na₃AlF₆) and its solutions with alumina (B75360) (Al₂O₃) are the cornerstone of the Hall-Héroult process for industrial aluminum production. The efficiency and economics of this process are intrinsically linked to the thermodynamic and physicochemical properties of the electrolyte bath. This technical guide provides a comprehensive overview of the key -alumina systems, intended for researchers, scientists, and professionals in the field of materials science and electrometallurgy.

The dissolution of alumina in molten this compound significantly lowers the melting point of alumina from over 2000°C to around 950-1000°C, making the electrolytic extraction of aluminum economically viable.[1][2] The composition of the electrolyte, particularly the this compound ratio (CR, molar ratio of NaF to AlF₃), and the concentration of alumina and other additives like calcium fluoride (B91410) (CaF₂), have a profound impact on the properties of the melt. Understanding these relationships is crucial for optimizing the aluminum smelting process.

Logical Relationships of Molten this compound Properties

The are highly interdependent and are primarily influenced by the composition of the melt and its temperature. The following diagram illustrates the key relationships.

Caption: Key factors influencing the .

Density

The density of the molten electrolyte is a critical parameter as it influences the separation of the molten aluminum product, which settles at the bottom of the electrolysis cell. The density of the electrolyte should ideally be lower than that of molten aluminum (approximately 2.3 g/cm³ at operating temperatures).[2]

Quantitative Data: Density of Molten this compound Systems

| System Composition | This compound Ratio (CR) | Temperature (°C) | Density (g/cm³) | Reference |

| KF-AlF₃ | 1.5 | ~927-1027 | ~1.7 | [3] |

| KF-NaF-AlF₃ | 1.5 | ~927-1027 | ~1.8 | [3] |

| NaF-AlF₃ | 1.5 | ~927-1027 | ~2.0 | [3] |

| NaF-AlF₃-Al₂O₃-CaF₂ | 1.3 - 1.5 | 647-887 | Decreases with increasing CR and temperature. Increases with alumina and CaF₂ addition. | [3] |

Experimental Protocol: Density Measurement (Archimedean Technique)

The Archimedean technique is a widely used method for determining the density of molten salts.

-

Sample Preparation: The this compound and specified additives (alumina, CaF₂, etc.) are mixed in the desired proportions and placed in a crucible made of a material inert to the melt, such as graphite (B72142) or platinum.

-

Melting and Homogenization: The crucible is heated in a furnace under a controlled atmosphere (e.g., argon) to the desired temperature to melt and homogenize the sample.

-

Immersion of Plummet: A plummet of a known volume, typically made of a dense and inert material like platinum or molybdenum, is suspended from a precision balance. The plummet is then lowered into the molten salt.

-

Buoyancy Measurement: The apparent weight of the plummet when submerged in the melt is recorded. The difference between the weight of the plummet in air and its apparent weight in the molten salt gives the buoyant force.

-

Density Calculation: The density of the molten salt is calculated using Archimedes' principle, where the density is the buoyant force divided by the volume of the plummet and the acceleration due to gravity. The temperature of the melt is continuously monitored using a thermocouple.

Viscosity

The viscosity of the electrolyte affects the dissolution rate of alumina, the coalescence of molten aluminum droplets, and the transport of ions in the melt. Lower viscosity is generally desirable for efficient cell operation.

Quantitative Data: Viscosity of Molten this compound Systems

| System Composition | This compound Ratio (CR) | Al₂O₃ (wt%) | CaF₂ (wt%) | Temperature (°C) | Viscosity (mPa·s) | Reference |

| NaF-AlF₃-CaF₂-Al₂O₃ | 2.3 | 4 | 5 | 960 | 3.11 ± 0.04 | [4] |

| Industrial Electrolyte | 2.3 | Variable | Variable | 960 | 3.0 - 3.7 | [4] |

| NaF-AlF₃ | 2.0 - 3.0 | - | - | Not specified | 1.61 - 2.57 | [4] |

| Conventional Melts | 2.1 - 2.5 | 2 - 6.6 | 0 - 8 | 950 - 970 | 2.5 - 3.7 | [5] |

Effects of Additives:

-

Adding 1 wt% Al₂O₃ increases viscosity by approximately 1%.[5]

-

Adding 1 wt% CaF₂ increases viscosity by approximately 3%.[5]

-

Decreasing the CR by 0.1 (in the range of 2.1–2.5) leads to a decrease in viscosity of about 2.3%.[5]

Experimental Protocol: Viscosity Measurement (Rotational Viscometry)

Rotational viscometry is a common and accurate method for measuring the viscosity of high-temperature melts.

-

Apparatus: A high-temperature rheometer (e.g., FRS 1600) is used, which consists of a furnace, a spindle (rotor), and a crucible (cup). The spindle and crucible are typically made of graphite or platinum-rhodium alloy.

-

Sample Preparation: The this compound mixture is placed in the crucible and heated to the desired temperature in an inert atmosphere.

-

Measurement: The spindle is immersed in the molten salt to a specific depth. The spindle is then rotated at a constant shear rate, and the torque required to maintain this rotation is measured.

-

Laminar Flow Determination: The viscosity is measured at various shear rates at a constant temperature to determine the region of laminar flow. For this compound-alumina melts, a shear rate of 12 ± 1 s⁻¹ is often used.[4][5]

-

Temperature Dependence: The viscosity is measured at different temperatures while maintaining a constant shear rate within the laminar flow region. The temperature dependence of viscosity for this compound melts can often be described by a linear equation over a certain temperature range.[4][5]

Electrical Conductivity

The electrical conductivity of the molten electrolyte is a crucial factor determining the energy efficiency of the electrolysis process. Higher conductivity leads to lower ohmic voltage drop and reduced energy consumption.

Quantitative Data: Electrical Conductivity of Molten this compound Systems

| System Composition | This compound Ratio (CR) | Additives | Temperature (°C) | Electrical Conductivity (S/cm) | Reference |

| Na₃AlF₆ (pure) | 3.0 | - | Near melting point | ~2.83 | [6] |

| NaF-AlF₃ | 2.1 - 3.0 | - | Liquidus to ~1027 | Increases with temperature and CR | [6] |

| NaF-AlF₃-Al₂O₃ | 2.1 - 2.7 | 1 wt% Al₂O₃ | 1000 | Decreases by 0.04-0.05 S/cm | [6] |

| NaF-AlF₃-CaF₂ | 2.4 - 3.0 | 3-7 wt% CaF₂ | 700 - 1050 | Decreases with CaF₂ addition | [7] |

| This compound-Alumina (Al-saturated) | Not specified | Saturated with Al | 1000 | Increases significantly due to electronic conduction | [8] |

Experimental Protocol: Electrical Conductivity Measurement (AC Impedance Spectroscopy)

AC impedance spectroscopy is a precise method for measuring the electrical conductivity of molten salts, as it can separate the bulk resistance of the electrolyte from other electrochemical effects.

-

Cell Assembly: A four-electrode cell is typically used to minimize the influence of electrode polarization. The electrodes are made of an inert material like platinum or tungsten and are arranged in a fixed geometry. The cell constant is determined beforehand using a standard solution of known conductivity (e.g., molten KCl).

-

Sample Preparation: The this compound mixture is placed in a crucible (e.g., made of boron nitride or graphite) and heated to the measurement temperature in an inert atmosphere.

-

Measurement: The electrodes are immersed in the melt. An AC signal of small amplitude over a range of frequencies is applied to the outer pair of electrodes, and the resulting voltage is measured across the inner pair.

-

Data Analysis: The impedance data is plotted on a Nyquist diagram (imaginary vs. real impedance). The resistance of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

-

Conductivity Calculation: The specific electrical conductivity (κ) is calculated using the formula κ = C/R, where C is the cell constant and R is the measured resistance of the electrolyte.

Other Key Thermodynamic Properties

Surface and Interfacial Tension

The interfacial tension between the molten aluminum and the electrolyte influences the coalescence of aluminum droplets and the stability of the metal pad.

-

Measurement Technique: The capillary depression method can be used to measure the interfacial tension during electrolysis.[9] This technique involves measuring the depression of the metal-electrolyte interface within a capillary.

-

Influencing Factors: The this compound ratio strongly affects the interfacial tension.[9]

Vapor Pressure

Vaporization of this compound components can lead to material loss and environmental emissions.

-

Measurement Techniques: The boiling point method, Knudsen effusion method, and transpiration method are used to determine the vapor pressure of molten salts.[10][11]

-

Influencing Factors: Acidic melts (lower CR) tend to have a higher vapor pressure.[12] The main gaseous species above the NaF-AlF₃ system is NaAlF₄.[10]

Heat Capacity and Thermal Conductivity

These properties are essential for heat balance calculations and modeling of the electrolysis cell.

-

Measurement Techniques:

-

Heat Capacity: Differential Scanning Calorimetry (DSC) is a common method.[13][14]

-

Thermal Diffusivity/Conductivity: The laser flash method and the monotone heating method are used to measure thermal diffusivity, from which thermal conductivity can be calculated if density and heat capacity are known.[15][16][17]

-

-

Typical Values: The thermal conductivity of NaF-AlF₃ melts with a CR of 2.4-2.8 is in the range of 0.81–1.28 W/(m·K).[4][15]

Generalized Experimental Workflow for Thermophysical Property Measurement

The determination of thermophysical properties of molten salts at high temperatures requires a carefully controlled experimental setup. The following diagram outlines a generalized workflow.

Caption: Generalized workflow for molten salt property measurement.

Conclusion

The -alumina systems are complex and highly dependent on temperature and composition. A thorough understanding of these properties, including density, viscosity, electrical conductivity, and others, is fundamental to the design, operation, and optimization of aluminum electrolysis cells. The experimental protocols outlined in this guide represent standard methodologies for obtaining reliable data for these challenging high-temperature systems. Continued research and accurate property measurements are essential for developing more energy-efficient and environmentally sound aluminum production technologies.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The Electrical Conductivity of Molten Oxide-Fluoride this compound Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrical conductivity of this compound systems in molten and solid state – Journal «Rasplavy/Melts» [jmelts.com]

- 8. Electrical conductivity measurements in this compound alumina melts in the presence of aluminum (Book) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. VAPORIZATION OF MOLTEN FLUORIDES: THE SYSTEMS SODIUM-FLUORIDE - ALUMINIUM-FLUORIDE, this compound - ALKALI-FLUORIDE AND this compound - ALKALINE EARTH FLUORIDE (VAPORIZATION, MOLTEN, ADDITIONS) - ProQuest [proquest.com]

- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 12. OneMine | A simplified equation for estimating the total vapour pressure of cryolitic melts [onemine.org]

- 13. osti.gov [osti.gov]

- 14. publications.anl.gov [publications.anl.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental Determination of the Thermal Diffusivity of α-Cryolite up to 810 K and Comparison with First Principles Predictions - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Mineral: An In-depth Technical Guide to the Early Scientific Studies of Cryolite

For Researchers, Scientists, and Drug Development Professionals

Introduction